molecular formula C21H16FN7O2 B10931926 N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10931926
M. Wt: 417.4 g/mol
InChI Key: UQFMSORFIXZMSB-UHFFFAOYSA-N
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Description

N~4~-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, pyrazole, and isoxazolo-pyridine structures.

Preparation Methods

The synthesis of N4-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of pyrazole and isoxazole ringsThe final step involves the cyclization to form the isoxazolo-pyridine structure under reflux conditions with acetic anhydride . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N~4~-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the inhibition of microbial growth. The pyrazole and isoxazole rings contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl-pyrazole derivatives and isoxazole-pyridine compounds. Compared to these, N4-[1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which enhances its antimicrobial and antiviral properties. Similar compounds include:

Properties

Molecular Formula

C21H16FN7O2

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)pyrazol-3-yl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H16FN7O2/c1-12-19-16(9-17(25-21(19)31-27-12)13-10-24-28(2)11-13)20(30)26-18-7-8-23-29(18)15-5-3-14(22)4-6-15/h3-11H,1-2H3,(H,26,30)

InChI Key

UQFMSORFIXZMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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